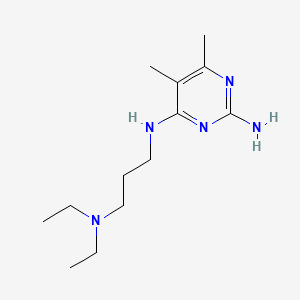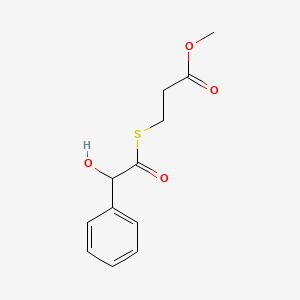
Pyrimidine, 2-amino-4-(gamma-diethylaminopropylamino)-5,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-amino-4-(gamma-diethylaminopropylamino)-5,6-dimethyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step processes, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Starting from β-diketones or β-ketoesters with guanidine or urea derivatives.
Substitution Reactions: Introducing amino and alkyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrimidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their role in nucleic acids and enzyme inhibitors.
Medicine: Investigated for potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, some pyrimidine derivatives inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine Derivatives: Similar in structure but with nitrogen at position 1 of the six-membered ring.
Purine Derivatives: Contain a fused pyrimidine-imidazole ring system.
Triazine Derivatives: Contain three nitrogen atoms in the six-membered ring.
Uniqueness
The uniqueness of Pyrimidine, 2-amino-4-(gamma-diethylaminopropylamino)-5,6-dimethyl- lies in its specific substituents, which may impart distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
63731-93-1 |
|---|---|
Molekularformel |
C13H25N5 |
Molekulargewicht |
251.37 g/mol |
IUPAC-Name |
4-N-[3-(diethylamino)propyl]-5,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H25N5/c1-5-18(6-2)9-7-8-15-12-10(3)11(4)16-13(14)17-12/h5-9H2,1-4H3,(H3,14,15,16,17) |
InChI-Schlüssel |
RNSXRXROKZTORO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC1=NC(=NC(=C1C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)





![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)



